molecular formula C6H9N3O B13104249 3-(Dimethylamino)pyridazin-4(1H)-one

3-(Dimethylamino)pyridazin-4(1H)-one

Cat. No.: B13104249
M. Wt: 139.16 g/mol
InChI Key: OXUJOXLRORPZNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)pyridazin-4(1H)-one is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are known for their aromatic properties and contain a six-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)pyridazin-4(1H)-one typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-chloropyridazine with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)pyridazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Dimethylamine in ethanol with sodium hydroxide as a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated nitrogen atoms.

    Substitution: Compounds with different substituents replacing the dimethylamino group.

Scientific Research Applications

3-(Dimethylamino)pyridazin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)pyridazin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A parent compound with a similar six-membered ring structure containing two adjacent nitrogen atoms.

    Pyrimidine: An isomer of pyridazine with nitrogen atoms at positions 1 and 3.

    Pyrazine: Another isomer with nitrogen atoms at positions 1 and 4.

Uniqueness

3-(Dimethylamino)pyridazin-4(1H)-one is unique due to the presence of the dimethylamino group at the 3-position and the keto group at the 4-position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

3-(dimethylamino)-1H-pyridazin-4-one

InChI

InChI=1S/C6H9N3O/c1-9(2)6-5(10)3-4-7-8-6/h3-4H,1-2H3,(H,7,10)

InChI Key

OXUJOXLRORPZNQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NNC=CC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.